1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one
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Description
1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one, also known as DM-235, is a novel compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Neurotoxicity Assessment
The newly synthesized pyrazoline derivative has been investigated for its neurotoxic potential. Specifically, researchers examined its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of alevins (young fish). AchE plays a crucial role in the cholinergic nervous system, and alterations in its activity can impact nerve transmission and behavior. By studying this compound’s impact on AchE and oxidative stress markers like MDA, scientists gain insights into potential neurotoxicity .
Anti-Inflammatory Activity
Another related compound, 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone , exhibited anti-inflammatory properties comparable to indomethacin. The substitution pattern at position 6 in the 3(2H)-pyridazinone ring significantly influenced the anti-inflammatory and analgesic potency of these molecules. Understanding such pharmacophore elements aids in drug development .
Blood Coagulation Factor Xa Inhibition
In a different context, the compound 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban BMS-562247) demonstrated potent and selective inhibition of blood coagulation factor Xa. This finding has implications for anticoagulant therapy .
Antibacterial and Antifungal Properties
While not directly studied for the compound , related pyrazolines have shown antibacterial and antifungal activities. These properties make them promising candidates for combating microbial infections .
Antiparasitic Potential
Pyrazolines have also been explored for their antiparasitic effects. Although specific data on our compound are scarce, this area warrants further investigation .
Antioxidant and Antitumor Activities
Given the link between oxidative stress and disease development, compounds with antioxidant properties are valuable. Pyrazolines, including our derivative, may contribute to cellular protection against oxidative damage. Additionally, their potential antitumor effects are an exciting avenue for research .
properties
IUPAC Name |
1-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-15(2)13-21(26)25-11-9-24(10-12-25)20-8-7-19(22-23-20)18-6-5-16(3)17(4)14-18/h5-8,14-15H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUXGNOHWXOLEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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